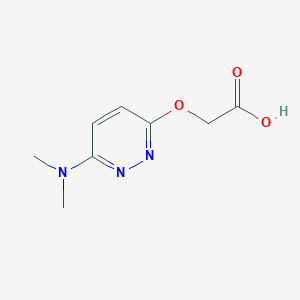

2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid

CAS No.: 2098083-73-7

Cat. No.: VC3141225

Molecular Formula: C8H11N3O3

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098083-73-7 |

|---|---|

| Molecular Formula | C8H11N3O3 |

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | 2-[6-(dimethylamino)pyridazin-3-yl]oxyacetic acid |

| Standard InChI | InChI=1S/C8H11N3O3/c1-11(2)6-3-4-7(10-9-6)14-5-8(12)13/h3-4H,5H2,1-2H3,(H,12,13) |

| Standard InChI Key | IWLVIIICCZQAKI-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NN=C(C=C1)OCC(=O)O |

| Canonical SMILES | CN(C)C1=NN=C(C=C1)OCC(=O)O |

Introduction

Structural Characteristics and Properties

Chemical Composition and Structural Features

2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid contains a six-membered pyridazine heterocyclic ring with two nitrogen atoms in adjacent positions. The compound features three key functional groups: a dimethylamino group attached to the carbon at position 6 of the pyridazine ring, an oxy linkage at position 3, and an acetic acid moiety connected through this oxy bridge. This structural arrangement creates a molecule with both hydrophilic and lipophilic regions, contributing to its biological activity profile.

The pyridazine core provides aromatic character and stability to the molecule, while the dimethylamino group introduces basic properties. The acetic acid component contributes acidic characteristics, making this compound amphoteric in nature. This combination of functional groups creates a unique electronic distribution that influences the compound's reactivity patterns and binding capabilities with biological targets.

Physical and Chemical Properties

Table 1. Key Physical and Chemical Properties of 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid

| Property | Value/Description |

|---|---|

| Molecular Formula | C8H12N3O3 |

| Molecular Weight | 180.20 g/mol |

| Physical Appearance | Crystalline solid |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF) |

| Acid-Base Properties | Amphoteric (contains both acidic and basic groups) |

| Stability | Stable under normal laboratory conditions |

| pKa | Approximately 3.5-4.5 (acetic acid group) |

The compound exhibits solubility in polar organic solvents due to the presence of both hydrophilic and lipophilic moieties. The carboxylic acid group can participate in hydrogen bonding and acid-base reactions, while the dimethylamino group introduces basic character. This combination gives the molecule versatile chemical properties that can be exploited in various chemical transformations and biological applications.

Synthesis Methodologies

Common Synthetic Routes

The synthesis of 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid typically employs nucleophilic substitution chemistry. Based on synthetic patterns observed for similar compounds, the most common approach involves the reaction of 6-(dimethylamino)pyridazine with chloroacetic acid under basic conditions. This synthetic pathway mirrors those used for related pyridazine derivatives, where the oxygen at position 3 serves as a nucleophile in the substitution reaction .

Drawing parallels from the synthesis of similar compounds such as those described in the literature, the reaction conditions often involve:

-

A suitable base (sodium hydroxide or potassium carbonate) to deprotonate the hydroxyl group

-

An appropriate solvent system (typically ethanol or DMF)

-

Moderate heating to facilitate the nucleophilic substitution reaction

-

Acidic work-up to isolate the free carboxylic acid

The reaction likely proceeds via an SN2 mechanism, with the pyridazine oxygen attacking the α-carbon of chloroacetic acid, displacing the chloride leaving group .

Alternative Synthetic Approaches

Research on related pyridazine derivatives suggests potential alternative synthetic routes for 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid. One such approach could involve the preparation of an ester precursor followed by hydrolysis to obtain the target carboxylic acid. This method has been demonstrated for structurally similar compounds, as evidenced by the conversion of ester derivatives to hydrazides and subsequently to other functional groups .

For example, the synthesis pathway might involve:

-

Reaction of 6-(dimethylamino)pyridazin-3-ol with ethyl chloroacetate

-

Base-catalyzed hydrolysis of the resulting ester to yield the target carboxylic acid

This approach offers advantages in terms of purification and handling, as the ester intermediates often have favorable crystallization properties .

Chemical Reactivity and Transformations

Heterocyclic Modifications

The pyridazine core of 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid can serve as a scaffold for further modifications. Research on related compounds suggests that:

-

The dimethylamino group may participate in additional substitution reactions

-

The pyridazine ring can undergo various transformations and additions

-

The oxy-linkage provides a point for structural elaboration

Scientific literature on similar compounds demonstrates that hydrazide derivatives of such pyridazines can react with potassium thiocyanate or carbon disulfide/potassium hydroxide to form thiourea derivatives or dithioacid salts, respectively. These can further cyclize to form thiadiazole rings, expanding the structural diversity available from this scaffold .

Biological Activity and Applications

Structure-Activity Relationships

Research on structurally related pyridazine derivatives provides insights into potential structure-activity relationships for 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid. Studies indicate that pyridazine compounds with similar substitution patterns have demonstrated various biological activities, including:

-

Enzyme inhibition properties

-

Receptor binding capabilities

-

Anti-inflammatory activities

-

Antimicrobial properties

The dimethylamino group at position 6 likely contributes to enhanced lipophilicity and membrane penetration, while the acetic acid moiety can participate in specific hydrogen bonding interactions with target proteins. The length of the oxy-acetic acid linker also appears to be critical for proper orientation of the functional groups within binding pockets .

Analytical Characterization

Spectroscopic Identification

The structural characterization of 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid typically relies on a combination of spectroscopic techniques. Based on data from analogous compounds, the expected spectroscopic features would include:

Table 2. Predicted Spectroscopic Properties of 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid

| Technique | Expected Key Features |

|---|---|

| IR Spectroscopy | Strong C=O stretching (1700-1730 cm^-1) O-H stretching (3200-3500 cm^-1) C-N stretching (1200-1350 cm^-1) |

| ^1H NMR | Dimethylamino protons (δ ~3.0 ppm, singlet) Methylene protons (δ ~4.5 ppm, singlet) Aromatic pyridazine protons (δ ~6.8-7.5 ppm) Carboxylic acid proton (δ ~12 ppm, broad) |

| ^13C NMR | Carbonyl carbon (δ ~170 ppm) Aromatic carbons (δ ~120-160 ppm) Methylene carbon (δ ~65 ppm) Dimethylamino carbons (δ ~40 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 180 Fragmentation pattern including loss of carboxylic group |

These predicted spectroscopic features are based on the established patterns for similar pyridazine derivatives and would be essential for confirming the structure and purity of synthesized 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid .

Chromatographic Analysis

Chromatographic techniques provide valuable methods for analyzing the purity and properties of 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid. Based on information from related compounds, suitable chromatographic conditions might include:

-

HPLC analysis using a C18 reverse-phase column

-

Mobile phase consisting of acetonitrile/water with 0.1% formic acid

-

UV detection at 254-280 nm, corresponding to the absorbance maximum of the pyridazine ring

These analytical methods would be crucial for monitoring reaction progress during synthesis, assessing compound purity, and supporting structure elucidation efforts through hyphenated techniques such as LC-MS.

Current Research and Future Directions

Emerging Applications

Research on pyridazine derivatives similar to 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid points to several promising applications that might be applicable to this compound:

-

Development of enzyme inhibitors targeting specific therapeutic pathways

-

Creation of fluorescent probes for biological imaging

-

Design of metal-coordinating agents for catalysis or sensing applications

-

Exploration as building blocks for more complex pharmaceutical candidates

The unique structural features of 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid, particularly the combination of the pyridazine core with dimethylamino and carboxylic acid functionalities, position it as a versatile scaffold for chemical and biological investigations .

Research Gaps and Opportunities

Despite the potential applications of 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid, several research areas remain underexplored:

-

Comprehensive structure-activity relationship studies comparing various substitution patterns on the pyridazine ring

-

Detailed crystallographic analysis to understand the three-dimensional structure and packing

-

Exploration of metal complexation properties and potential applications in catalysis

-

Investigation of specific biological targets and mechanisms of action

These research gaps present opportunities for further studies that could enhance understanding of this compound and expand its potential applications in medicinal chemistry and related fields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume